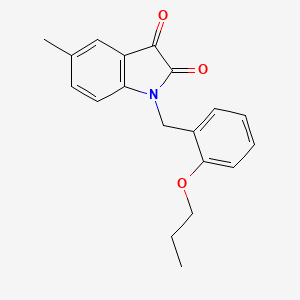![molecular formula C20H14N6O2S2 B2481247 N-(benzo[d]thiazol-2-yl)-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide CAS No. 850912-06-0](/img/structure/B2481247.png)
N-(benzo[d]thiazol-2-yl)-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to "N-(benzo[d]thiazol-2-yl)-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide" involves the use of N-aryl-2-chloroacetamides as electrophilic building blocks. These compounds facilitate the formation of ring-annulated thiazolo[3,2-a]pyrimidinone products through a process that eliminates by-products like aniline or 2-aminobenzothiazole. This synthetic route is notable for its acceptable product yields and is supported by analytical, spectral, and single-crystal X-ray data (Janardhan et al., 2014).
Molecular Structure Analysis
The molecular structure of related compounds has been extensively characterized using analytical techniques such as X-ray diffraction. These studies provide insights into the heterosynthon common among carboxylic acid cocrystals and reveal conformational types present in crystal structures. Such analyses are crucial for understanding the physical and chemical behavior of these compounds (Peterson et al., 2011).
Chemical Reactions and Properties
Compounds within this chemical family exhibit a range of chemical reactions and properties. For instance, their synthesis often involves reactions with pyrazole or other heterocyclic amines, leading to the formation of novel derivatives with potential biological activities. The reactivity of these compounds underscores their versatility and potential utility in various chemical and pharmacological applications (Khalil et al., 2012).
Physical Properties Analysis
The physical properties of such compounds, including solvatochromic behavior and crystalline forms, have been the subject of detailed studies. These investigations help in understanding the solubility, stability, and crystallization behavior, which are essential for pharmaceutical formulation and material science applications (Özdemir et al., 2015).
Chemical Properties Analysis
The chemical properties, such as acidity constants and reactivity towards various reagents, have been determined through spectroscopic studies. These studies provide valuable information on the compound's behavior in different chemical environments, crucial for designing reactions and predicting compound interactions (Duran & Canbaz, 2013).
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
This compound has been utilized as a key intermediate in the synthesis of various heterocycles, including coumarin, pyridine, pyrrole, and thiazole. These synthesized compounds demonstrate significant antimicrobial properties, making them valuable in medicinal chemistry and pharmaceutical research (Bondock et al., 2008).
Antioxidant Activity
Research has also explored the synthesis of polyfunctionally substituted heterocycles using this compound as an intermediate. Some of these synthesized compounds, particularly pyrazole and thiophene derivatives, have shown antioxidant activity comparable to ascorbic acid (El‐Mekabaty, 2015).
Insecticidal Assessment
This compound has been employed in the creation of various heterocycles, such as pyrrole, pyridine, and thiophene, which have been tested as insecticidal agents. This research is particularly significant in agricultural science for pest control (Fadda et al., 2017).
Synthesis of Bioactive Sulfonamide Thiazole Derivatives
Studies have also focused on synthesizing bioactive sulfonamide thiazole derivatives using this compound. These derivatives have been evaluated as potential insecticidal agents, contributing to the development of new pesticides (Soliman et al., 2020).
Wirkmechanismus
Target of Action
The primary targets of CCG-28636 are the Rho pathway and the myocardin-related transcription factor A (MRTF-A/MAL/MKL1) . The Rho pathway plays a crucial role in cell signaling events associated with several human cancers . MRTF-A, on the other hand, is a transcriptional coactivator that plays a vital role in the epithelial–mesenchymal transition (EMT), a process closely associated with cancer and tissue fibrosis .
Mode of Action
CCG-28636 acts as a specific inhibitor of Rho pathway-mediated signaling and activation of serum response factor (SRF) transcription . It inhibits SRF-driven luciferase expression in cells following stimulation with constitutively active Gα13 . The compound also inhibits the nuclear accumulation of MRTF-A .
Biochemical Pathways
CCG-28636 affects the Rho/SRF pathway, which is involved in several in vitro cancer cell functional assays . The Rho family of small GTPases play important roles in cellular processes such as cell adhesion, migration, invasion, extravasation, survival, and proliferation .
Result of Action
CCG-28636 displays activity in several in vitro cancer cell functional assays . It potently inhibits lysophosphatidic acid-induced DNA synthesis in PC-3 prostate cancer cells and inhibits the growth of RhoC-overexpressing melanoma lines at nanomolar concentrations . It also selectively stimulates apoptosis of the metastasis-prone, RhoC-overexpressing melanoma cell lines .
Eigenschaften
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N6O2S2/c27-16(23-20-22-14-8-4-5-9-15(14)30-20)11-29-19-24-17-13(18(28)25-19)10-21-26(17)12-6-2-1-3-7-12/h1-10H,11H2,(H,22,23,27)(H,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGJVUXBPHXQKGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)SCC(=O)NC4=NC5=CC=CC=C5S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N6O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]-1,11-diazatetracyclo[8.7.0.0^{2,7}.0^{12,17}]heptadeca-2,4,6,8,10,12(17),13,15-octaene](/img/structure/B2481166.png)




![1H-imidazo[4,5-g]quinoxaline-6,7-diol](/img/structure/B2481176.png)
![Methyl 1-ethyl-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2481177.png)
![ethyl 2-(7-butyl-3,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate](/img/structure/B2481178.png)

![5-chloro-N-(2-(methylthio)benzo[d]thiazol-6-yl)-2-nitrobenzamide](/img/structure/B2481181.png)

![4-(tert-butyl)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2481186.png)
![2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-phenylethyl)acetamide](/img/structure/B2481187.png)